(1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine
Overview
Description
(1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine: is a chemical compound with the molecular formula C12H18N2O It features a pyrrolidine ring substituted with a methoxyphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde and pyrrolidine.
Step 1: The 4-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine to form an intermediate Schiff base.
Step 2: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Step 3:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenylpyrrolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of (1-(4-hydroxyphenyl)pyrrolidin-3-YL)methanamine.
Reduction: Formation of (1-phenylpyrrolidin-3-YL)methanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Biological Probes: Utilized in the design of biological probes to study receptor-ligand interactions.
Medicine:
Drug Discovery: Investigated for its potential as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Chemical Intermediates: Employed as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine is not fully elucidated, but it is believed to interact with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
- (1-(4-Hydroxyphenyl)pyrrolidin-3-YL)methanamine
- (1-Phenylpyrrolidin-3-YL)methanamine
- (1-(4-Methylphenyl)pyrrolidin-3-YL)methanamine
Comparison:
- (1-(4-Hydroxyphenyl)pyrrolidin-3-YL)methanamine: Similar structure but with a hydroxyl group instead of a methoxy group, which may affect its solubility and reactivity.
- (1-Phenylpyrrolidin-3-YL)methanamine: Lacks the methoxy group, resulting in different electronic properties and potentially different biological activity.
- (1-(4-Methylphenyl)pyrrolidin-3-YL)methanamine: Contains a methyl group instead of a methoxy group, which may influence its steric and electronic characteristics.
Conclusion
(1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)pyrrolidin-3-yl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)14-7-6-10(8-13)9-14/h2-5,10H,6-9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHWOJQUGQNVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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